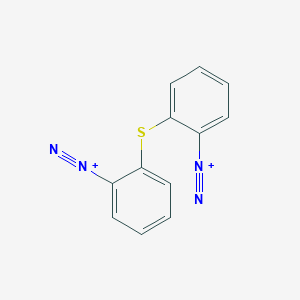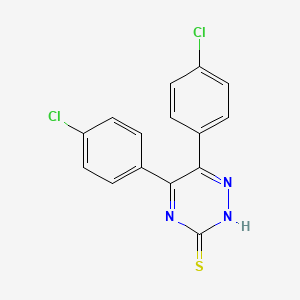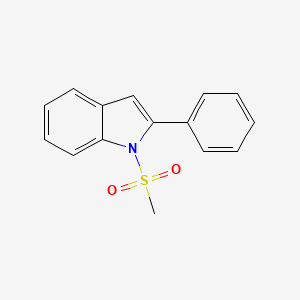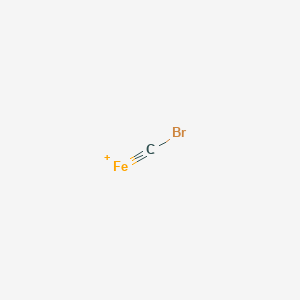
(Bromomethylidyne)iron(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethylidyne)iron(1+) is a chemical compound that belongs to the class of organometallic compounds It consists of an iron atom bonded to a bromomethylidyne ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethylidyne)iron(1+) typically involves the reaction of iron complexes with bromomethylidyne precursors under controlled conditions. One common method is the reaction of iron pentacarbonyl with bromomethylidyne chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Bromomethylidyne)iron(1+) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Bromomethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The bromomethylidyne ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(Bromomethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (Bromomethylidyne)iron(1+) involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloromethylidyne)iron(1+)
- (Iodomethylidyne)iron(1+)
- (Methylidyne)iron(1+)
Uniqueness
(Bromomethylidyne)iron(1+) is unique due to the presence of the bromomethylidyne ligand, which imparts specific reactivity and properties to the compound. Compared to its analogs with different halogen ligands, it may exhibit different reactivity patterns and stability under various conditions.
Eigenschaften
CAS-Nummer |
90143-37-6 |
|---|---|
Molekularformel |
CBrFe+ |
Molekulargewicht |
147.76 g/mol |
IUPAC-Name |
bromomethylidyneiron(1+) |
InChI |
InChI=1S/CBr.Fe/c1-2;/q;+1 |
InChI-Schlüssel |
GUZVCLNHXUKJPG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#[Fe+])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
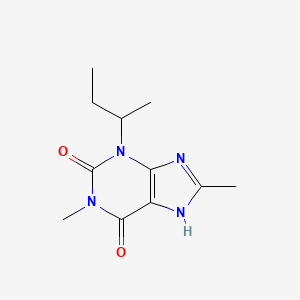
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
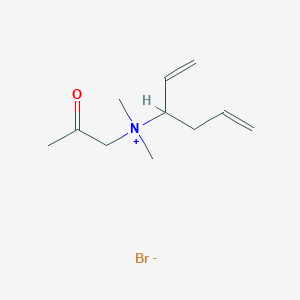
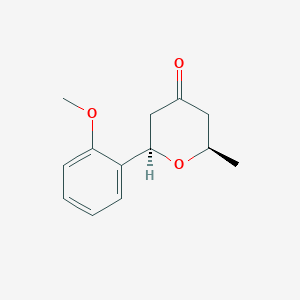
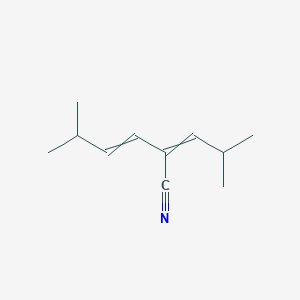
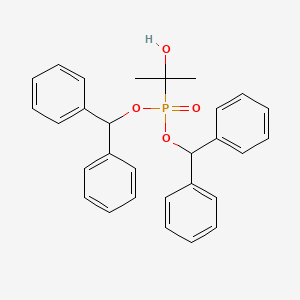
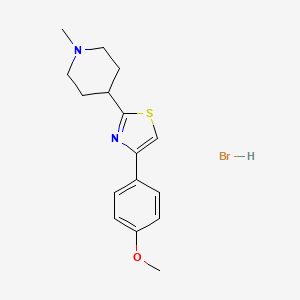

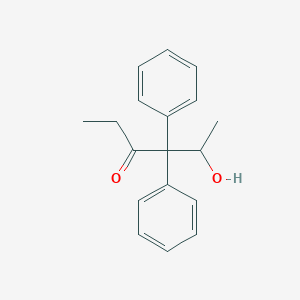
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
